Home > Products > Screening Compounds P39401 > Dihydroergocryptine
Dihydroergocryptine - 25447-66-9

Dihydroergocryptine

Catalog Number: EVT-364628
CAS Number: 25447-66-9
Molecular Formula: C32H43N5O5
Molecular Weight: 577.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroergocryptine (DHEC) is a semi-synthetic ergot alkaloid derived from ergot, a fungus that grows on rye and other grains. [] It is classified as a dopamine agonist and α-adrenergic antagonist. [] In scientific research, DHEC serves as a valuable tool for studying dopamine receptors and α-adrenergic receptors, particularly in the context of neurological and cardiovascular function. []

Epinephrine

  • Relevance: Epinephrine exhibits a higher potency than Dihydroergocryptine in competing for alpha-adrenergic receptor binding sites. This indicates that while both compounds interact with alpha-adrenergic receptors, Epinephrine displays a stronger binding affinity.

Norepinephrine

  • Relevance: Norepinephrine displays an intermediate potency in competing for alpha-adrenergic receptor binding sites compared to Dihydroergocryptine and Epinephrine. This suggests that its binding affinity to these receptors lies between those of Dihydroergocryptine and Epinephrine.

Dopamine

  • Relevance: Dihydroergocryptine exhibits binding affinity for both alpha-adrenergic and dopamine receptors. In the presence of a dopamine receptor blocker like Spiperone, Dihydroergocryptine binding becomes selective for alpha-adrenergic receptors.

Phentolamine

  • Relevance: Phentolamine demonstrates higher potency than other alpha-adrenergic antagonists in competing for Dihydroergocryptine binding sites. This suggests that Phentolamine has a greater affinity for these receptors compared to Dihydroergocryptine.

Phenoxybenzamine

  • Relevance: Phenoxybenzamine irreversibly inactivates alpha-adrenergic receptor binding sites, contrasting with the reversible blockade produced by compounds like Phentolamine and Ergotamine. This irreversible binding distinguishes its action from that of Dihydroergocryptine.

Dibenamine

  • Relevance: Similar to Phenoxybenzamine, Dibenamine also exhibits alpha-adrenergic receptor blocking properties, but with lower potency in competing for Dihydroergocryptine binding sites. This difference in binding affinity distinguishes it from Dihydroergocryptine.

Chlorpromazine

  • Relevance: Chlorpromazine competes for Dihydroergocryptine binding sites more potently than Haloperidol, aligning with the characteristics of alpha-adrenergic receptors. This suggests that Chlorpromazine displays a higher affinity for these receptors compared to Haloperidol.

Haloperidol

  • Relevance: Haloperidol demonstrates lower potency than Chlorpromazine in competing for Dihydroergocryptine binding sites, indicating a weaker affinity for alpha-adrenergic receptors. This difference in binding affinity distinguishes it from Dihydroergocryptine.

WB-4101

  • Relevance: Dihydroergocryptine binding properties to alpha-adrenergic receptors correlate well with those of WB-4101, making Dihydroergocryptine a potential alternative radioligand for studying these receptors.

Yohimbine

  • Relevance: Yohimbine shows higher efficacy in competing for Dihydroergocryptine binding sites in veins compared to arteries, indicating a greater affinity for alpha-2 adrenergic receptors, which are predominantly present in veins.

Prazosin

  • Relevance: Prazosin, with its high affinity for alpha-1 adrenergic receptors, displays higher efficacy in displacing Dihydroergocryptine from binding sites in arteries compared to veins. This observation aligns with the predominant presence of alpha-1 adrenergic receptors in arteries.

Isoproterenol

  • Relevance: Isoproterenol exhibits significantly lower potency compared to Epinephrine and Norepinephrine in competing for Dihydroergocryptine binding sites, indicating a weaker affinity for alpha-adrenergic receptors. This difference in binding affinity distinguishes it from Dihydroergocryptine.

Guanfacine

  • Relevance: Similar to Yohimbine, Guanfacine displays a higher affinity for alpha-2 adrenergic receptors, making it more effective in competing for Dihydroergocryptine binding sites in veins compared to arteries.

Ergotamine

  • Relevance: Similar to Phentolamine, Ergotamine competitively blocks alpha-adrenergic receptors, contrasting with the irreversible blockade produced by Phenoxybenzamine. This reversible binding characteristic is shared with Dihydroergocryptine.

Dihydroergocristine

  • Relevance: Dihydroergocristine exhibits a weaker inhibitory effect on prolactin release and cyclic AMP accumulation compared to Dihydroergocryptine, suggesting a lower potency in interacting with the relevant receptors.

Hydroxy-Dihydroergocornine, Hydroxy-Dihydroergocryptine, and Hydroxy-Dihydroergocristine

  • Compound Description: These compounds are metabolites of Dihydroergotoxine, a mixture of dihydrogenated ergot alkaloids. They are formed by hepatic metabolism and are found in human plasma after oral administration of Dihydroergotoxine.
Source and Classification

Dihydroergocryptine belongs to the class of ergoline alkaloids, which are derived from the fungus Claviceps purpurea. It is chemically classified as a dihydro derivative of ergocryptine, characterized by its unique structural modifications that enhance its pharmacological properties. The compound is sold under various brand names, including Almirid and Cripar, and is primarily utilized in the treatment of Parkinson's disease due to its dopaminergic effects .

Synthesis Analysis

The synthesis of dihydroergocryptine involves several complex steps, typically starting from ergotamine. The key transformation is the reduction of the unsaturated bond in ergotamine to yield dihydroergotamine, which can then be further modified to produce dihydroergocryptine. The general synthetic route can be summarized as follows:

  1. Reduction of Ergotamine: This step involves catalytic hydrogenation or chemical reduction methods to convert ergotamine into dihydroergotamine.
  2. Hydrogenation: Dihydroergotamine undergoes further hydrogenation to form dihydroergocryptine.
  3. Purification: The resulting product is purified through crystallization or chromatography techniques to isolate dihydroergocryptine from other by-products.

The synthesis parameters such as temperature, pressure, and catalysts are crucial for optimizing yield and purity .

Molecular Structure Analysis

Dihydroergocryptine has a complex molecular structure characterized by an indole-derived tetracyclic ring system typical of ergoline alkaloids. Its molecular formula is C20H25N3O3C_{20}H_{25}N_3O_3, with a molecular weight of approximately 357.43 g/mol.

Key Structural Features:

  • Tetracyclic Structure: Composed of four interconnected rings (A, B, C, and D) which contribute to its pharmacological activity.
  • Functional Groups: Contains hydroxyl (-OH) groups and amine (-NH) groups that play critical roles in receptor binding and activity.
  • Chirality: Dihydroergocryptine exhibits stereoisomerism due to multiple chiral centers within its structure.

The presence of these features significantly influences the compound's interaction with dopamine receptors .

Chemical Reactions Analysis

Dihydroergocryptine participates in various chemical reactions that are essential for its biological activity:

  1. Receptor Binding: Dihydroergocryptine acts primarily as an agonist at dopamine D2 receptors, facilitating neurotransmitter action.
  2. Metabolism: It undergoes hepatic metabolism where it is converted into active metabolites that contribute to its pharmacological effects.
  3. Chemical Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy.

Understanding these reactions is vital for developing formulations and delivery methods that maximize its therapeutic potential .

Mechanism of Action

Dihydroergocryptine exerts its effects primarily through agonistic action on dopamine receptors, particularly the D2 subtype.

Mechanistic Insights:

  • Dopamine Receptor Activation: By binding to D2 receptors in the central nervous system, dihydroergocryptine mimics the effects of dopamine, which is essential for motor control.
  • Presynaptic Modulation: It activates presynaptic dopamine autoreceptors leading to reduced turnover rates of dopamine receptors and indirect antioxidant effects.
  • Neuroprotective Effects: Studies suggest that it may have neuroprotective properties that slow disease progression in Parkinson's disease by preventing motor fluctuations .
Physical and Chemical Properties Analysis

Dihydroergocryptine exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in water but soluble in organic solvents like ethanol and methanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: The elimination half-life ranges from 12 to 16 hours, allowing for sustained dopaminergic activity.

These properties are critical for understanding how dihydroergocryptine behaves in biological systems and how it can be effectively administered .

Applications

Dihydroergocryptine has several significant applications in medicine:

  • Parkinson's Disease Treatment: It is primarily used as a therapeutic agent for managing symptoms of Parkinson's disease due to its dopaminergic activity.
  • Cognitive Enhancement: Research indicates potential applications in enhancing cognitive function through modulation of dopaminergic pathways.
  • Clinical Research: Ongoing studies are exploring its efficacy in treating other neurological disorders related to dopaminergic dysfunction.

The versatility of dihydroergocryptine makes it a valuable compound in both clinical settings and research environments .

Properties

CAS Number

25447-66-9

Product Name

Dihydroergocryptine

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C32H43N5O5

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22?,24-,25+,26+,31-,32+/m1/s1

InChI Key

PBUNVLRHZGSROC-SLAIYBJISA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Synonyms

Almirid
Cripar
Dihydroergocryptine
Dihydroergocryptine Mesylate
Dihydroergocryptine Monomesylate
Dihydroergokryptine Mesylate
Dihydroergokryptine Monomesylate
Mesylate, Dihydroergocryptine
Mesylate, Dihydroergokryptine
Monomesylate, Dihydroergocryptine
Monomesylate, Dihydroergokryptine

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.